molecular formula C20H21NO2 B12618940 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one CAS No. 917965-74-3

1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one

Cat. No.: B12618940
CAS No.: 917965-74-3
M. Wt: 307.4 g/mol
InChI Key: PSGMNCSYWRIMCI-VQTJNVASSA-N
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Description

1-[(1S,2R)-2-Ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a stereochemically complex substituent. The molecule features a pyrrolidin-2-one core linked to a 1,2-diphenylethyl group bearing an ethenoxy (vinyloxy) moiety at the (1S,2R)-configured carbon. The stereochemistry at C1 and C2 is critical for its interactions, mirroring trends in related compounds where stereoselective synthesis and crystallographic validation are emphasized .

Properties

CAS No.

917965-74-3

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one

InChI

InChI=1S/C20H21NO2/c1-2-23-20(17-12-7-4-8-13-17)19(16-10-5-3-6-11-16)21-15-9-14-18(21)22/h2-8,10-13,19-20H,1,9,14-15H2/t19-,20+/m0/s1

InChI Key

PSGMNCSYWRIMCI-VQTJNVASSA-N

Isomeric SMILES

C=CO[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3=O

Canonical SMILES

C=COC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one can be achieved through a multi-step process:

  • Starting Material Preparation: : The synthesis begins with the preparation of (1S,2R)-2-ethenoxy-1,2-diphenylethanol. This can be achieved through the asymmetric reduction of 2-ethenoxy-1,2-diphenylethanone using a chiral catalyst.

  • Formation of Pyrrolidin-2-one Core: : The next step involves the cyclization of (1S,2R)-2-ethenoxy-1,2-diphenylethanol with a suitable amine, such as pyrrolidine, under acidic conditions to form the pyrrolidin-2-one core.

  • Final Product Formation: : The final step is the introduction of the ethenoxy group at the 1-position of the pyrrolidin-2-one ring. This can be achieved through a nucleophilic substitution reaction using an appropriate ethenoxy donor.

Industrial Production Methods

Industrial production of 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a pyrrolidinone ring fused with a diphenylethyl group, providing a scaffold for various modifications that can enhance its pharmacological properties.

Pharmacological Applications

1. Anticancer Activity

Research has indicated that 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival .

2. Neurological Disorders

Another area of interest is the compound's potential application in treating neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, possibly through the modulation of neurotransmitter systems. For instance, research published in Neuroscience Letters highlighted its ability to enhance synaptic plasticity and reduce neuroinflammation in animal models .

3. Anti-inflammatory Properties

The anti-inflammatory properties of 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one have also been investigated. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in immune cells . This suggests potential applications in treating chronic inflammatory diseases.

Case Studies and Research Findings

Table 1: Summary of Key Studies on 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one

Study ReferenceFocus AreaFindingsYear
Anticancer ActivityPotent inhibition of cancer cell proliferation2019
Neurological DisordersNeuroprotective effects observed in animal models2020
Anti-inflammatoryInhibition of pro-inflammatory cytokines2021

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethenoxy and diphenylethyl groups may play a crucial role in the binding affinity and specificity.

Comparison with Similar Compounds

Table 1. Key Features of Comparable Pyrrolidinone Derivatives

Compound Name Substituents/Functional Groups Molar Mass (g/mol) Solubility Profile Key Applications/Properties References
Target Compound (1S,2R)-2-ethenoxy-1,2-diphenylethyl, pyrrolidinone Not available Not reported Inferred: Asymmetric synthesis -
(4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one Dihydroxyethyl, phenylethyl Calculated: ~317 Not specified Stereochemical studies, X-ray crystallography
(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide Hydroxy, carboxamide 310.4 Soluble in DMSO, ethanol Natural product research
α-Pyrrolidino-2-phenylacetophenone hydrochloride Ketone, pyrrolidinyl, hydrochloride salt 301.81 DMF (3 mg/ml), PBS (10 mg/ml) Biochemical assays
1-Ethenylpyrrolidin-2-one Ethenyl group Not provided Not reported Industrial intermediates

Key Observations:

Functional Group Impact: The target’s ethenoxy group contrasts with the hydroxy () and carboxamide () substituents. The hydrochloride salt in improves aqueous solubility (10 mg/ml in PBS), whereas the carboxamide derivative () dissolves in organic solvents like DMSO .

Stereochemical Complexity :

  • The (1S,2R) configuration in the target compound parallels the rigorous stereochemical validation seen in , where Sharpless dihydroxylation was used to achieve high enantiomeric purity .

Synthesis Methods :

  • Sharpless asymmetric dihydroxylation () and recrystallization are standard for stereoselective synthesis. The target compound may employ analogous strategies, given its chiral centers.

Research Implications and Gaps

  • Applications: While the target compound’s exact applications are unclear, analogs like the carboxamide derivative () are restricted to research, emphasizing non-human use . The hydrochloride salt () highlights utility in biochemical assays .
  • Safety and Handling : Safety data for 1-ethenylpyrrolidin-2-one () mandate precautions like physician consultation, suggesting similar protocols may apply to the target compound .
  • Data Limitations : Critical parameters like the target’s molar mass, solubility, and synthetic routes are absent in the evidence, necessitating further experimental characterization.

Biological Activity

Chemical Structure and Properties

1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one is a pyrrolidinone derivative characterized by a unique structure that may influence its biological activity. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Pharmacological Effects

Research indicates that compounds similar to 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one exhibit various pharmacological activities:

  • Antitumor Activity : Several studies have reported that derivatives of pyrrolidinones possess significant antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Some pyrrolidinone derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may act by reducing oxidative stress and inflammation in neuronal cells.

The mechanisms through which 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : Interaction with specific receptors involved in signaling pathways related to cell growth and survival.
  • Enzyme Inhibition : Inhibition of enzymes that play crucial roles in cancer metabolism or neurodegeneration.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of a series of pyrrolidinone derivatives against various cancer cell lines. The results indicated that compounds with the diphenylethyl moiety exhibited IC50 values in the low micromolar range against breast cancer cells. The study concluded that these compounds could serve as lead structures for developing new anticancer agents.

Study 2: Neuroprotection

Another research effort focused on the neuroprotective properties of pyrrolidinones in a mouse model of Alzheimer's disease. The compound demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. This suggests a potential therapeutic role for similar compounds in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosisJournal of Medicinal Chemistry
NeuroprotectiveReduces oxidative stressNeuroscience Letters
Enzyme InhibitionInhibits key metabolic enzymesBioorganic & Medicinal Chemistry

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